Bimesityl

Übersicht

Beschreibung

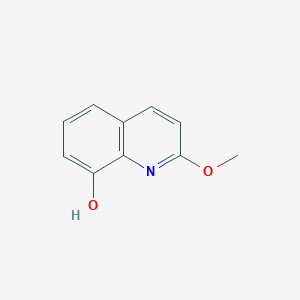

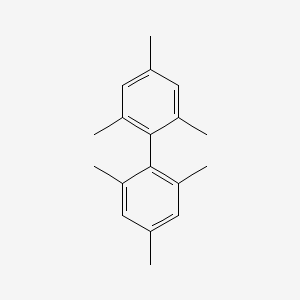

Bimesityl is a chemical compound with the molecular formula C18H22 . It is also known as 2,2’,4,4’,6,6’-Hexamethylbiphenyl .

Synthesis Analysis

The synthesis of Bimesityl involves the oxidative coupling reaction of Mesitylene . This process is facilitated by a metastructured electrocatalyst comprised of a carbonaceous scaffold coated with Pd derived from a Zeolitic Imidazole Framework .

Molecular Structure Analysis

Bimesityl has a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings . The average mass of Bimesityl is 238.367 Da .

Chemical Reactions Analysis

Bimesityl is involved in the electrocatalytic oxidative coupling of Mesitylene . The process is selective, allowing only Bimesityl formation and restricting any larger-sized by-product .

Physical And Chemical Properties Analysis

Bimesityl has a density of 0.9±0.1 g/cm3, a boiling point of 298.9±35.0 °C at 760 mmHg, and a flash point of 137.2±16.7 °C . It has a molar refractivity of 79.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 252.4±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry and Biomedical Applications

- Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers and H. pylori infections .

- The methods of application typically involve oral administration of the bismuth compounds, often in the form of tablets or liquid suspensions .

- The outcomes of these treatments have been generally positive, with patients experiencing relief from their symptoms .

-

Nanotechnology and Biomedicine

- Bismuth-containing nanoparticles have been used in biomedicine due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity .

- These nanoparticles can be synthesized through various methods, including chemical vapor deposition and sol-gel techniques .

- The results have shown that these nanoparticles can be used for a variety of applications, including drug delivery, biosensing, and tissue engineering .

-

Antibacterial Activity

- Bismuth has unique antibacterial activity. Research has been undertaken to elucidate key molecular mechanisms of action against H. pylori, the development of novel compounds to treat infection from microbes beyond H. pylori and the significant role bismuth compounds can play as resistance breakers .

- The methods of application typically involve the use of bismuth-based compounds in various forms .

- The outcomes have shown that bismuth can be effective in treating various bacterial infections .

-

Targeted Alpha Therapy

-

Printed Electronics

-

Photocatalysis

-

Electrocatalysis

- Bismuth-based materials have also been used in the field of electrocatalysis .

- The methods of application typically involve the use of bismuth-based materials in various forms .

- The outcomes have shown that bismuth-based materials can be effective in various applications in the field of electrocatalysis .

-

Biomedicine

- Bismuth-based nanoparticles and composites have been used in the field of biomedicine .

- The methods of application typically involve the use of bismuth-based nanoparticles and composites in various forms .

- The outcomes have shown that bismuth-based nanoparticles and composites can be effective in various applications in the field of biomedicine .

-

Chemical Engineering

- Bismuth-based liquid metals (LMs) have been used in the field of chemical engineering .

- The methods of application typically involve the use of bismuth-based LMs in various forms .

- The outcomes have shown that bismuth-based LMs can be effective in various applications in the field of chemical engineering .

-

3D Printing

-

Thermal Management

Zukünftige Richtungen

The future directions for Bimesityl could involve further exploration of its synthesis, self-assembly techniques, and potential biomedical applications . This includes simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWAQJHDDRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963282 | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bimesityl | |

CAS RN |

4482-03-5 | |

| Record name | Bimesityl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)